molecular formula C18H23ClN6O2 B2882108 1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034352-37-7

1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2882108
CAS No.: 2034352-37-7
M. Wt: 390.87
InChI Key: LHXKWRZIMSCRTI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea (CAS 2034352-37-7) is a synthetic organic compound with a molecular formula of C18H23ClN6O2 and a molecular weight of 390.9 g/mol . This reagent is built around a 1,3,5-triazine core, a heterocyclic ring system known for its versatile applications in medicinal chemistry and drug discovery. The structure features a substituted urea bridge connecting the triazine ring to a 3-chloro-4-methylphenyl group, and a piperidine moiety attached to the triazine core. The piperazine and piperidine analogs are frequently explored in scientific research for their potential biological activities . For instance, compounds containing the N-arylpiperazine moiety have been investigated for their affinity for central nervous system targets, such as serotonin and dopamine receptors . Furthermore, urea derivatives have a well-established role in medicinal chemistry, with some classes acting as enzyme inhibitors . This combination of structural motifs makes this chemical a compound of interest for researchers in various fields, including neuroscience and oncology, who are exploring new chemical entities for potential pharmacological activity. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-12-6-7-13(10-14(12)19)21-17(26)20-11-15-22-16(24-18(23-15)27-2)25-8-4-3-5-9-25/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXKWRZIMSCRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H26ClN5O3C_{21}H_{26}ClN_{5}O_{3}, with a molecular weight of approximately 403.9 g/mol. The structure incorporates a chloro-substituted phenyl group and a piperidine moiety attached to a triazine ring, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit antitumor and antimicrobial activities. The presence of the triazine ring is particularly noteworthy, as it has been associated with interactions with various biological targets, including:

  • Poly (ADP-Ribose) Polymerase (PARP) : Compounds targeting PARP are significant in cancer therapy due to their role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells.
  • Tubulin Polymerization : Some derivatives have shown the ability to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance, derivatives targeting breast cancer cells have shown promising results:

CompoundCell LineIC50 (µM)Reference
5eMDA-MB 23118
OlaparibMDA-MB 23157.3

The compound's potential as a PARP inhibitor suggests it could be effective against cancers characterized by DNA repair deficiencies.

Antimicrobial Activity

The structural components of the compound may also confer antimicrobial properties. Compounds with similar piperidine and triazine structures have been documented to exhibit activity against various pathogens, including bacteria and fungi. Specific MIC (Minimum Inhibitory Concentration) values for related compounds range from 1.6 µg/ml to 25 µg/ml against Candida albicans and other fungal species .

Case Studies

A notable study involved the synthesis and evaluation of triazine-based compounds for their anticancer activity. The compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxicity:

  • Cytotoxicity Assay : Compounds were evaluated using MTT assays across different concentrations (0.01 - 100 µM).
CompoundCell Line% Inhibition at 10 µMReference
Compound AA54970%
Compound BHCT11682%

These results indicate that modifications to the core structure can significantly enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Triasulfuron
  • Structure : 1-[2-(2-Chloroethoxy)phenylsulfamoyl]-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea .
  • Key Differences :
    • Replaces the chloro-methylphenyl group with a sulfamoyl-linked 2-(2-chloroethoxy)phenyl moiety.
    • Triazine substituents: methoxy and methyl (vs. methoxy and piperidin-1-yl in the target compound).
  • Implications :
    • Triasulfuron is a sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The sulfamoyl group enhances polar interactions, while the target compound’s piperidinyl group may improve membrane permeability .
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
  • Structure : Features a 3,4-dichlorophenyl group and a triazine with methoxy/methyl substituents .
  • Key Differences :
    • Dichlorophenyl group (higher halogen content) vs. chloro-methylphenyl.
    • Triazine lacks the piperidin-1-yl group.
  • Implications :
    • Increased halogenation may enhance target affinity but reduce solubility. The absence of piperidinyl could limit bioavailability compared to the target compound .
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea
  • Structure: Contains a rigid 2-oxaadamantyl group and a methylamino-substituted triazine .
  • Key Differences: Adamantyl group (high lipophilicity/rigidity) vs. chloro-methylphenyl. Triazine substituents: methylamino and chloro (vs. methoxy and piperidin-1-yl).
  • Implications: Adamantyl may improve metabolic stability but reduce solubility. Methylamino on triazine could alter electronic properties, affecting enzyme binding .

Comparative Analysis Table

Compound Name Key Structural Features Potential Activity Notable Properties
1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea Chloro-methylphenyl, methoxy/piperidinyl-triazine, urea Hypothesized herbicidal Balanced lipophilicity (piperidinyl) and polarity (methoxy) for bioavailability
Triasulfuron Sulfamoyl-linked chloroethoxy-phenyl, methoxy/methyl-triazine Herbicidal (ALS inhibitor) High polarity (sulfamoyl) limits membrane penetration
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Dichlorophenyl, methoxy/methyl-triazine Herbicidal/pharmacological Increased halogenation enhances binding but reduces solubility
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-Oxaadamantyl, methylamino/chloro-triazine Pharmacological Adamantyl improves stability; methylamino may modulate target interaction

Mechanistic and Pharmacokinetic Insights

  • Target Compound :
    • The piperidin-1-yl group likely enhances solubility and bioavailability compared to analogs with methyl or chloro substituents on the triazine .
    • Chloro-methylphenyl offers moderate lipophilicity, balancing cell penetration and metabolic stability vs. dichlorophenyl (higher logP) .
  • Triasulfuron Comparison :
    • Sulfamoyl group in triasulfuron increases water solubility but may restrict blood-brain barrier penetration, making the target compound more suitable for systemic applications .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound contains a 1,3,5-triazine core substituted with methoxy and piperidinyl groups, a urea linker, and a 3-chloro-4-methylphenyl group. The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the piperidinyl group enhances solubility and modulates steric effects. The chloro-methylphenyl moiety contributes to lipophilicity, affecting membrane permeability. These features are critical for interactions with biological targets, such as enzymes or receptors .

Q. What synthetic strategies are commonly employed to prepare this compound?

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

  • 1H/13C NMR : Assigns protons and carbons in the triazine, phenyl, and urea groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirms urea (C=O stretch at ~1650 cm⁻¹) and triazine (C=N stretch at ~1550 cm⁻¹) functional groups. Purity is assessed via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazine-piperidine coupling step?

Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Stoichiometry : Excess piperidine (1.5–2.0 eq) drives the reaction to completion.
  • Temperature Control : Elevated temperatures (70–80°C) reduce reaction time but may increase side products.
  • Catalysts : Collidine (2,4,6-trimethylpyridine) neutralizes HCl byproducts, improving efficiency .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Compound Purity : Impurities ≥5% can skew dose-response curves.
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability. Mitigation involves standardizing assays (e.g., IC50 measurements under identical conditions) and validating purity via orthogonal methods (NMR + HPLC) .

Q. How does the substitution pattern on the triazine ring influence structure-activity relationships (SAR)?

SAR studies reveal:

  • Methoxy Group : Electron-donating effect stabilizes triazine-electrophile interactions.
  • Piperidinyl Group : Bulky substituents reduce off-target binding but may lower solubility.
  • Chloro-Methylphenyl Group : Enhances hydrophobic interactions with target pockets. Comparative studies with analogs (e.g., morpholino or dimethylamino triazine derivatives) highlight trade-offs between potency and pharmacokinetics .
Triazine Substituent Biological Activity Reference
PiperidinylHigh selectivity
MorpholinoImproved solubility
DimethylaminoReduced metabolic stability

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

Computational docking and kinetic assays suggest:

  • Competitive Inhibition : The triazine ring mimics ATP’s adenine moiety in kinase binding pockets.
  • Urea Linker : Forms hydrogen bonds with catalytic residues (e.g., aspartate in proteases).
  • Piperidinyl Group : Blocks solvent access to the active site, enhancing binding affinity. Mutagenesis studies (e.g., alanine scanning) validate critical residue interactions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?

  • Concentration Range : 0.1 nM–100 µM (logarithmic spacing).
  • Controls : Include a positive control (e.g., staurosporine for kinases) and vehicle (DMSO ≤0.1%).
  • Replicates : Triplicate measurements to assess variability. Data fitting via Hill equation yields EC50/IC50 values .

Q. What in vitro assays are most suitable for assessing its pharmacokinetic properties?

  • Caco-2 Permeability : Predicts intestinal absorption.
  • Microsomal Stability : Measures metabolic degradation (t1/2 > 30 min desirable).
  • Plasma Protein Binding : Equilibrium dialysis (≥90% binding reduces free drug availability). Results guide lead optimization (e.g., adding methyl groups to improve metabolic stability) .

Conflict Resolution & Advanced Characterization

Q. How can contradictory NMR data for the urea moiety be resolved?

Discrepancies in urea proton shifts (δ 6.5–7.5 ppm) may stem from:

  • Tautomerism : Equilibrium between keto and enol forms.
  • Solvent Effects : DMSO-d6 vs. CDCl3 alters hydrogen bonding.
  • pH Sensitivity : Urea deprotonation in basic conditions.
    Use VT-NMR (variable temperature) or 2D NMR (HSQC, COSY) to assign signals unambiguously .

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